molecular formula C14H18N6O2S B2879204 4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1251565-61-3

4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2879204
CAS No.: 1251565-61-3
M. Wt: 334.4
InChI Key: QWHRIRMJWSNOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of compounds structurally related to "(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is in the development of antimicrobial agents. The synthesis of new pyridine derivatives has demonstrated variable and modest activity against investigated strains of bacteria and fungi. These findings suggest the potential of such compounds in the design of new antimicrobial agents, highlighting their significance in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

Therapeutic Potential in Anti-inflammatory and Analgesic Agents

Another area of application is the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and selectivity indices, alongside analgesic and anti-inflammatory activities comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Analgesic Effects via TRPV4 Antagonism

Research into (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives has identified these compounds as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. They have shown an analgesic effect in models of induced mechanical hyperalgesia, indicating their potential use in pain management (Tsuno et al., 2017).

Structural and Conformational Studies

Compounds related to "(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" have been explored for their structural properties, including synthesis, structural exploration, and Hirshfeld surface analysis. These studies provide insights into the molecular structure, stability, and intermolecular interactions of novel bioactive heterocycles, which are crucial for understanding their biological activities and optimizing their therapeutic potential (Prasad et al., 2018).

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHRIRMJWSNOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.